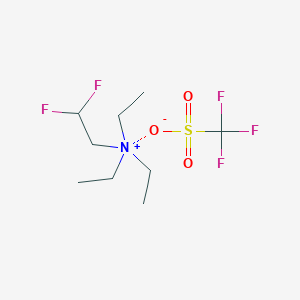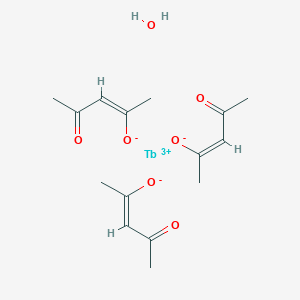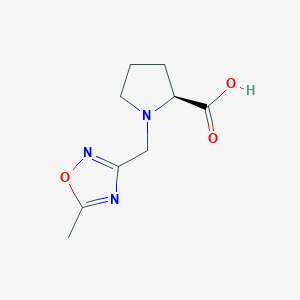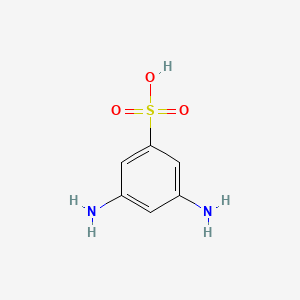
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes trifluoromethanesulfonic acid and difluoroethyl groups, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester typically involves the reaction of trifluoromethanesulfonic acid with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of Trifluoromethanesulfonic Acid: This is achieved by reacting bis(trifluoromethylthio)mercury with hydrogen peroxide.
Reaction with 2,2-Difluoroethylamine: The prepared trifluoromethanesulfonic acid is then reacted with 2,2-difluoroethylamine in the presence of a suitable catalyst to form the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted esters, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, zinc salt (2:1)
- Methanesulfonic acid, 1,1,1-trifluoro-, azanyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide
- Methanesulfonic acid, 1,1,1-trifluoro-, chromium(2+) salt (2:1)
Uniqueness
Methanesulfonicacid,1,1,1-trifluoro-,(2,2-difluoroethyl)triethylazanylester is unique due to its combination of trifluoromethanesulfonic acid and difluoroethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C9H18F5NO3S |
|---|---|
Poids moléculaire |
315.30 g/mol |
Nom IUPAC |
2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
QIUBCQLYIWMRNK-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)









![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)

![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)

